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Compound of Interest

Compound Name: Sulfo-Cy7.5 dicarboxylic acid

Cat. No.: B15137910 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the activation of Sulfo-
Cy7.5 dicarboxylic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in

conjunction with N-hydroxysulfosuccinimide (Sulfo-NHS). This process creates a stable, amine-

reactive Sulfo-Cy7.5 di-NHS ester, a crucial step for covalently labeling proteins, antibodies,

peptides, and other amine-containing biomolecules with this near-infrared (NIR) fluorescent

dye.

Sulfo-Cy7.5 is a bright and photostable dye with excellent water solubility, making it an ideal

candidate for in vivo imaging and other applications where NIR fluorescence is advantageous.

[1] The dicarboxylic acid functionality allows for the creation of a bifunctional labeling reagent,

enabling potential crosslinking applications or providing two points of attachment for enhanced

signal or specific spatial arrangements. The activation chemistry described herein is a robust

and widely used method for generating stable N-hydroxysuccinimidyl esters from carboxylic

acids.[2][3]

Core Principles of EDC/Sulfo-NHS Activation
The activation of Sulfo-Cy7.5 dicarboxylic acid is a two-step process:

Carbodiimide Activation: EDC reacts with the carboxyl groups of the Sulfo-Cy7.5 dye to form

a highly reactive but unstable O-acylisourea intermediate.[4] This reaction is most efficient in
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an acidic environment (pH 4.5-6.0), typically in a buffer such as 2-(N-

morpholino)ethanesulfonic acid (MES).[4][5]

NHS Ester Formation: The O-acylisourea intermediate is susceptible to hydrolysis, which

would regenerate the original carboxylic acid. To prevent this and create a more stable

amine-reactive product, Sulfo-NHS is added. Sulfo-NHS reacts with the intermediate to form

a semi-stable Sulfo-NHS ester, which is significantly more resistant to hydrolysis in aqueous

solutions compared to the O-acylisourea intermediate.[3] This Sulfo-NHS ester will then

efficiently react with primary amines at a physiological to slightly basic pH (7.2-8.5) to form a

stable amide bond.[4]

The use of Sulfo-NHS over the non-sulfonated NHS is particularly advantageous for

maintaining the water solubility of the dye throughout the activation and subsequent

conjugation steps.

Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to the EDC/Sulfo-NHS

activation of Sulfo-Cy7.5 dicarboxylic acid. These values are based on established protocols

for similar cyanine dyes and EDC/NHS chemistry. Optimization may be required for specific

applications.
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Parameter
Recommended
Value/Range

Notes

Molar Ratios

Sulfo-Cy7.5 : EDC : Sulfo-NHS 1 : 10 : 25

A significant excess of EDC

and Sulfo-NHS is used to drive

the reaction towards the

formation of the di-NHS ester

and minimize side reactions.

Reaction Conditions

Activation Buffer 0.1 M MES, pH 5.5 - 6.0

MES is a non-amine, non-

carboxylate buffer that does

not interfere with the EDC/NHS

chemistry.[4]

Activation Temperature Room Temperature (20-25°C)

Activation Time 15 - 60 minutes

Longer reaction times may

lead to hydrolysis of the

activated ester.

Purification & Characterization

Purification Method Reverse-Phase HPLC

Allows for the separation of the

activated di-NHS ester from

unreacted dye, mono-activated

dye, and reaction byproducts.

Characterization
Mass Spectrometry (MS), 1H

NMR

To confirm the identity and

purity of the Sulfo-Cy7.5 di-

NHS ester.

Storage of Activated Dye

Storage Conditions -20°C to -80°C, desiccated

The NHS ester is sensitive to

moisture and should be stored

under dry conditions to prevent

hydrolysis.[6][7]
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Stability in Storage Up to 6 months at -80°C

When properly stored, the

activated ester can be stable

for several months.[6]

Experimental Protocols
Protocol 1: Activation of Sulfo-Cy7.5 Dicarboxylic Acid
This protocol describes the generation of the amine-reactive Sulfo-Cy7.5 di-NHS ester.

Materials and Reagents:

Sulfo-Cy7.5 dicarboxylic acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

0.1 M MES buffer, pH 6.0

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Reverse-Phase HPLC system

Lyophilizer

Procedure:

Preparation of Reagents:

Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening to prevent

condensation of moisture.

Prepare a 10 mg/mL stock solution of Sulfo-Cy7.5 dicarboxylic acid in anhydrous DMF

or DMSO.

Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in 0.1 M MES

buffer, pH 6.0.
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Activation Reaction:

In a microcentrifuge tube, combine the Sulfo-Cy7.5 dicarboxylic acid solution with the

freshly prepared EDC and Sulfo-NHS solutions in MES buffer. A recommended starting

molar ratio is 1:10:25 (Sulfo-Cy7.5 : EDC : Sulfo-NHS).

Vortex the reaction mixture gently and incubate at room temperature for 15-60 minutes in

the dark.

Purification of Activated Dye:

Immediately following the activation reaction, purify the Sulfo-Cy7.5 di-NHS ester using

reverse-phase HPLC.

Use a C18 column with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid) to

separate the di-NHS ester from unreacted starting material and byproducts.

Monitor the elution profile using a UV-Vis detector at the absorbance maximum of Sulfo-

Cy7.5 (around 750 nm).

Collect the fraction corresponding to the di-NHS ester.

Lyophilization and Storage:

Immediately freeze the collected HPLC fraction and lyophilize to obtain the purified Sulfo-

Cy7.5 di-NHS ester as a dry powder.

Store the lyophilized product at -20°C or -80°C under desiccated conditions.[6][7]

Protocol 2: Characterization of Activated Sulfo-Cy7.5 di-
NHS Ester
Mass Spectrometry:

Analyze the purified product by mass spectrometry (e.g., ESI-MS) to confirm the expected

molecular weight of the Sulfo-Cy7.5 di-NHS ester.

1H NMR Spectroscopy:
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1H NMR can be used to confirm the presence of the NHS ester groups.

Protocol 3: General Procedure for Labeling Proteins
with Sulfo-Cy7.5 di-NHS Ester
This protocol provides a general guideline for conjugating the activated dye to a protein.

Materials and Reagents:

Purified Sulfo-Cy7.5 di-NHS ester

Protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-

8.0)

Anhydrous DMSO or DMF

Size-exclusion chromatography column (e.g., Sephadex G-25)

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

Prepare Protein Solution:

Dissolve the protein in the labeling buffer at a concentration of 1-10 mg/mL. Ensure the

buffer is free of primary amines (e.g., Tris or glycine).

Prepare Activated Dye Solution:

Dissolve the lyophilized Sulfo-Cy7.5 di-NHS ester in a small amount of anhydrous DMSO

or DMF to create a concentrated stock solution.

Conjugation Reaction:

Slowly add the desired molar excess of the activated dye solution to the protein solution

while gently stirring. A typical starting molar ratio is 10:1 (dye:protein).

Incubate the reaction for 1-2 hours at room temperature in the dark.
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Quenching the Reaction:

Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to

stop the reaction by consuming any unreacted NHS ester.

Incubate for 30 minutes at room temperature.

Purification of the Labeled Protein:

Separate the labeled protein from unreacted dye and byproducts using a size-exclusion

chromatography column equilibrated with an appropriate buffer (e.g., PBS).

Collect the fractions containing the labeled protein, which will be visibly colored.

Visualizations
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Step 2: Conjugation

Sulfo-Cy7.5
Dicarboxylic Acid

O-Acylisourea
Intermediate
(Unstable)

 + EDC
(MES Buffer, pH 5.5-6.0)

EDC

Sulfo-NHS

Sulfo-Cy7.5
di-NHS Ester

(Amine-Reactive)

 + Sulfo-NHS

Amine-Containing
Biomolecule (R-NH2)

Sulfo-Cy7.5 Labeled
Biomolecule

 + R-NH2
(Phosphate Buffer, pH 7.2-8.0)

Click to download full resolution via product page

Caption: Workflow for EDC/Sulfo-NHS activation and bioconjugation.
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Caption: Logical steps from starting material to final labeled product.
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Issue Possible Cause(s) Suggested Solution(s)

Low Labeling Efficiency
1. Inactive EDC or Sulfo-NHS

due to hydrolysis.

1. Use fresh, high-quality EDC

and Sulfo-NHS. Allow reagents

to warm to room temperature

before opening. Prepare

solutions immediately before

use.

2. Incorrect pH of activation or

conjugation buffer.

2. Verify the pH of all buffers.

Use MES for activation (pH

5.5-6.0) and a non-amine

buffer like phosphate for

conjugation (pH 7.2-8.0).

3. Presence of primary amines

in the protein buffer.

3. Dialyze the protein against

an amine-free buffer (e.g.,

PBS) before labeling.

4. Hydrolysis of the activated

NHS ester.

4. Proceed with the

conjugation step immediately

after purification of the

activated dye. Store the

activated dye under desiccated

conditions at low temperatures.

Precipitation of Dye or Protein
1. High concentration of the

dye or protein.

1. Perform the reaction at a

lower concentration.

2. The organic solvent

(DMSO/DMF) used to dissolve

the dye is incompatible with

the protein.

2. Minimize the volume of

organic solvent added to the

aqueous protein solution. Add

the dye solution slowly while

stirring.

Multiple or Broad Peaks in

HPLC of Labeled Protein

1. Heterogeneous labeling

(different numbers of dye

molecules per protein).

1. Optimize the molar ratio of

dye to protein to achieve the

desired degree of labeling.

2. Protein aggregation. 2. Analyze the sample by size-

exclusion chromatography to
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check for aggregates.

Consider using a mild

detergent or adjusting buffer

conditions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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